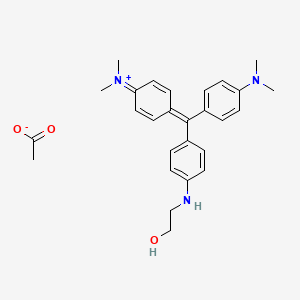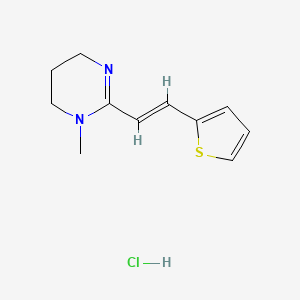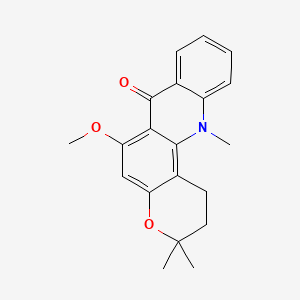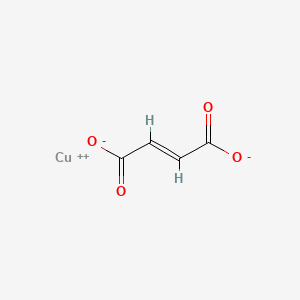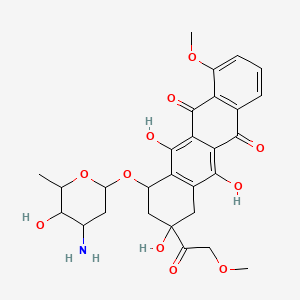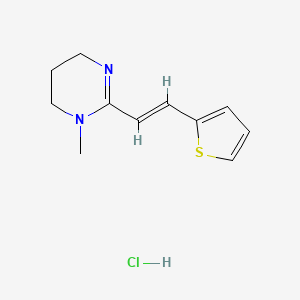
Pyrantel hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrantel hydrochloride is a pyrimidine-derivative anthelmintic agent used to treat various parasitic worm infections, including ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis . It is commonly administered orally and is known for its effectiveness in paralyzing and expelling parasitic worms from the host’s body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrantel hydrochloride is synthesized through a series of chemical reactions involving pyrimidine derivatives. The synthesis typically involves the reaction of 1-methyl-2-(2-thienyl)vinyl-5,6-dihydro-4H-pyrimidine with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis processes. The production involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrantel hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various pyrantel derivatives with modified chemical properties and potential therapeutic applications .
Scientific Research Applications
Pyrantel hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Pyrantel hydrochloride acts as a depolarizing neuromuscular blocking agent. It promotes the release of acetylcholine, inhibits cholinesterase, and stimulates ganglionic neurons. This results in the spastic paralysis of susceptible nematodes (worms), causing them to lose their grip on the intestinal wall and be expelled from the host’s body .
Comparison with Similar Compounds
Mebendazole: Another anthelmintic agent used to treat parasitic worm infections.
Albendazole: A broad-spectrum anthelmintic used for treating various parasitic infections.
Praziquantel: Used to treat schistosomiasis and other parasitic worm infections.
Comparison: Pyrantel hydrochloride is unique in its mechanism of action as a depolarizing neuromuscular blocking agent, whereas mebendazole and albendazole work by inhibiting microtubule synthesis in parasites. Praziquantel, on the other hand, increases the permeability of the parasite’s cell membrane to calcium ions, leading to paralysis and death of the parasite .
This compound is particularly effective against nematodes, making it a valuable option for treating specific parasitic infections .
Properties
CAS No. |
21446-87-7 |
|---|---|
Molecular Formula |
C11H15ClN2S |
Molecular Weight |
242.77 g/mol |
IUPAC Name |
1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;/h2,4-6,9H,3,7-8H2,1H3;1H/b6-5+; |
InChI Key |
ZYCUDGIOGBIKAV-IPZCTEOASA-N |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC=CS2.Cl |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


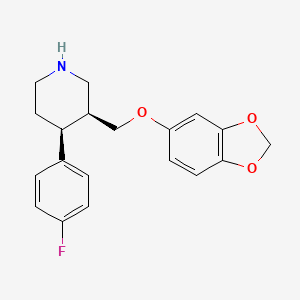
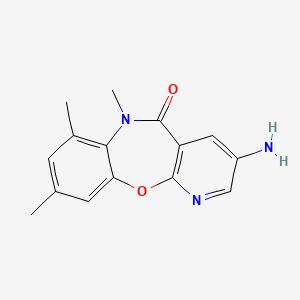
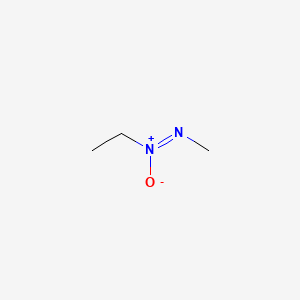
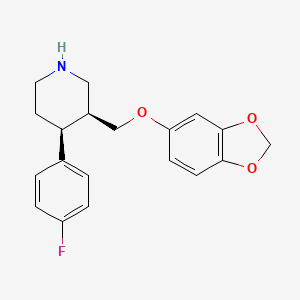
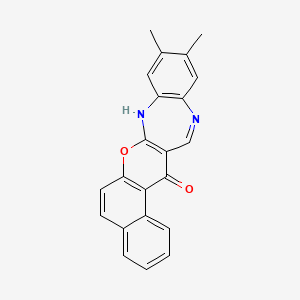
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
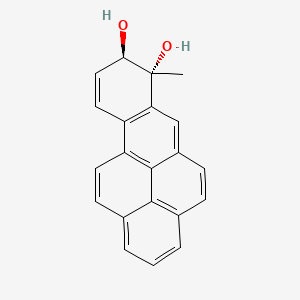
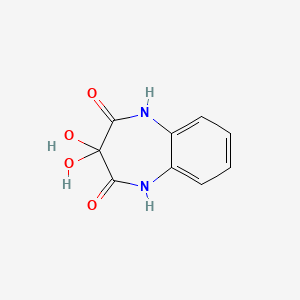
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
